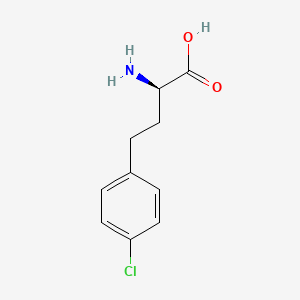

(R)-4-Chloro-homophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

(2R)-2-amino-4-(4-chlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

AQUBLNVPEAFNGD-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Cl |

Origin of Product |

United States |

Classification and Stereochemical Significance in Chemical Biology

(R)-4-Chloro-homophenylalanine is classified as a non-proteinogenic α-amino acid. The "homo" designation indicates the presence of an additional methylene (B1212753) group in the side chain, extending the carbon backbone relative to phenylalanine. The "4-Chloro" specifies the substitution of a chlorine atom at the para position of the phenyl ring.

The stereochemistry at the α-carbon is of paramount importance in chemical biology. The "(R)" designation specifies the absolute configuration of the chiral center, which is a critical determinant of a molecule's biological activity. In biological systems, the specific three-dimensional arrangement of atoms dictates how a molecule interacts with enzymes, receptors, and other biomolecules. The introduction of a non-natural (R)-amino acid into a peptide chain can induce specific conformational changes, influencing the peptide's structure and function. nih.gov For instance, the stereochemistry of amino acid residues within a peptide can affect its interaction with model cell membranes. nih.gov

The presence of the chlorine atom and the extended sidechain further contribute to the unique properties of this compound. The chloro-substituent introduces steric and electronic effects that differ from unsubstituted homophenylalanine, potentially altering binding affinities and metabolic stability. These modifications make this compound a valuable tool for probing structure-activity relationships in peptides and for the development of peptide-based therapeutics with enhanced properties. dokumen.pub

Overview of Its Role As a Chiral Building Block in Advanced Synthesis

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is dominated by asymmetric methods that ensure high stereoselectivity. These techniques are broadly categorized into biocatalytic and chemical strategies, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Biocatalytic Strategies

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, leveraging the inherent selectivity of enzymes to produce enantiopure amino acids. bohrium.comunipd.it These green chemistry approaches often operate under mild conditions and offer high atom economy. researchgate.netresearchgate.net

Kinetic resolution is a widely used biocatalytic method that relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. unipd.it While a classic kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, this can be overcome by incorporating a racemization step for the unreactive enantiomer in a process known as dynamic kinetic resolution (DKR). researchgate.netnih.gov

One of the most effective DKR processes for producing non-natural L-amino acids involves the use of N-acylamino acid racemases (NAAAR) coupled with an enantioselective aminoacylase. researchgate.netamazonaws.com For instance, a bioconversion process for producing L-homophenylalanine has been developed using whole cells of recombinant Escherichia coli that co-express both an N-acylamino acid racemase and an L-aminoacylase from the bacterium Deinococcus radiodurans. amazonaws.com The NAAAR enzyme exhibits high racemization activity toward N-acetyl-homophenylalanine, while the L-aminoacylase (LAA) shows strict L-enantioselection, hydrolyzing only the N-acetyl-L-homophenylalanine. amazonaws.com This dual-enzyme system enables the conversion of a racemic mixture of N-acetyl-homophenylalanine into enantiopure L-homophenylalanine with high yields. amazonaws.com

Another approach involves the use of lipases for the kinetic resolution of amino acid precursors, though this is often less efficient for large-scale production due to the 50% yield limitation if not performed as a DKR. unipd.itresearchgate.net Furthermore, phosphotriesterase (PTE) variants have demonstrated high stereoselectivity in the hydrolysis of chiral phosphoramidate (B1195095) precursors, showcasing the potential of enzyme libraries to identify catalysts for specific resolution challenges. nih.govmdpi.com

Table 1: Enzyme Systems for Dynamic Kinetic Resolution of Homophenylalanine Precursors

| Enzyme System | Source Organism | Substrate | Product | Key Feature |

|---|---|---|---|---|

| N-acylamino acid racemase (NAAAR) & L-aminoacylase (LAA) | Deinococcus radiodurans | Racemic N-acetyl-homophenylalanine | L-homophenylalanine | Dynamic kinetic resolution achieving >50% yield. amazonaws.com |

| Lipase | Various (e.g., Candida antarctica) | Racemic homophenylalanine esters | Enantiopure homophenylalanine | Standard kinetic resolution, often limited to 50% yield. researchgate.net |

Reductive amination of a prochiral keto acid is a highly atom-efficient method for synthesizing chiral amino acids. google.com Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH) to generate the corresponding α-amino acid with high stereoselectivity. google.comdntb.gov.ua The equilibrium of this reaction strongly favors the amination direction. google.com

The synthesis of halogenated phenylalanine derivatives, such as 4-chloro-phenylalanine, has been achieved through the reductive amination of the corresponding α-keto acid precursor, 4-Cl-phenyl pyruvate (B1213749). dntb.gov.ua Phenylalanine dehydrogenase (PheDH) has been a key enzyme in this context, though its substrate scope can be limited. dntb.gov.uanih.gov To overcome this, mutant amino acid dehydrogenases have been developed. These engineered biocatalysts can exhibit enhanced activity towards non-natural substrates like halogen-substituted phenylpyruvates. dntb.gov.ua For example, specific mutants of PheDH have been designed that show significantly improved catalytic activity for the reductive amination of 4-chloro-phenylpyruvate compared to the wild-type enzyme. dntb.gov.ua

Table 2: Reductive Amination of 4-Cl-Phenyl Pyruvate by Phenylalanine Dehydrogenase (PheDH)

| Enzyme | Substrate | Product | Key Advantage |

|---|---|---|---|

| Wild-type and Mutant PheDH | 4-Cl-phenyl pyruvate | L-4-Chloro-phenylalanine | Direct, highly stereoselective route to the amino acid. dntb.gov.ua |

| Engineered D-Amino Acid Dehydrogenase | Various 2-keto acids | D-Amino Acids | Broadened substrate range for production of D-enantiomers. researchgate.net |

Protein engineering has revolutionized biocatalysis, enabling the creation of enzymes with novel activities, enhanced stability, and expanded substrate specificities tailored for specific synthetic transformations. d-nb.info Both rational design and directed evolution strategies are employed to develop biocatalysts for the production of non-canonical amino acids like this compound. acs.orgnih.gov

Engineered AADHs are a prime example. By applying site-directed mutagenesis, researchers have successfully created AADH variants with significantly enhanced activity towards bulky or non-natural keto acids. google.comdntb.gov.ua A patent describes the creation of phenylalanine dehydrogenase mutants that are not only capable of converting 4-Cl-phenyl pyruvate but do so with greater efficiency than with the natural substrate, phenylpyruvate. dntb.gov.ua Similarly, meso-diaminopimelate D-dehydrogenase has been engineered through several rounds of mutagenesis to create a biocatalyst with a broad substrate range, capable of producing various D-amino acids from their corresponding 2-keto acids with very high enantiomeric excess (95 to >99% ee). researchgate.net

Beyond dehydrogenases, other enzyme classes have been engineered. The "hydantoinase process" utilizes a multi-enzyme cascade involving a hydantoinase, a carbamoylase, and a hydantoin (B18101) racemase. frontiersin.orgresearchgate.net This system has been successfully engineered for the production of L-homophenylalanine. frontiersin.org By using engineered whole-cell biocatalysts that express optimized levels of these enzymes, racemic starting materials can be converted to a single, enantiopure amino acid product with nearly 100% theoretical yield. researchgate.netfrontiersin.org

Carbon-nitrogen (C-N) lyases, such as phenylalanine ammonia lyase (PAL) and aspartase, catalyze the asymmetric addition of ammonia to α,β-unsaturated carboxylic acids. acs.orggoogle.com This hydroamination reaction is an atom-economic and highly selective method for forming chiral amino acids. acs.orggoogle.com While native C-N lyases typically exhibit a narrow substrate scope, significant progress has been made in expanding their catalytic potential through protein engineering. google.com

Computational redesign has been used to engineer aspartase, a highly specific ammonia lyase, to create a versatile platform of C-N lyases. google.com These engineered enzymes demonstrate cross-compatibility with non-native electrophiles (the unsaturated acid) and nucleophiles (amines), enabling the synthesis of a wide array of non-canonical amino acids with excellent conversion (up to 99%), regioselectivity (>99%), and enantioselectivity (>99%). google.com This methodology holds great promise for the synthesis of derivatives like 4-Chloro-homophenylalanine from a corresponding chlorinated cinnamic acid derivative, offering a direct and sustainable synthetic route. acs.orggoogle.com

Chemical Asymmetric Synthesis Methods

Alongside biocatalytic routes, chemical methods for asymmetric synthesis remain crucial for producing enantiopure amino acids. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A prominent strategy is the asymmetric hydrogenation of prochiral enamides. For example, L-homophenylalanine has been synthesized with excellent enantioselectivity (>99.9% ee) via the catalytic asymmetric hydrogenation of (Z)-2-acetamido-4-phenylcrotonate using a cationic rhodium complex with a chiral phosphine (B1218219) ligand like (1R,2S)-DPAMPP. researchgate.net A similar approach has been patented for the synthesis of D-phenylalanine derivatives, including 4-chloro-D-phenylalanine, using a chiral transition metal-organophosphorus catalyst for the hydrogenation reduction of an acetamidocinnamic acid derivative.

Another powerful method involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. These complexes serve as chiral templates, directing the stereoselective addition of various nucleophiles. This strategy has been successfully applied to the asymmetric synthesis of β-phosphorus-containing α-amino acids, where the chiral Ni(II) platform allows for the isolation of products with high diastereoselectivity and good enantiomeric purity after removal of the chiral auxiliary. bohrium.com This demonstrates a versatile chemical approach for creating a diverse range of non-natural amino acids.

Crystallization-Induced Asymmetric Transformation (CIAT) for Homophenylalanine Moieties

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique that combines the dynamic equilibration of a mixture of diastereomers or enantiomers in solution with the selective crystallization of one stereoisomer. acs.org This process can theoretically convert a racemic starting material entirely into a single chiral product. acs.org

For homophenylalanine scaffolds, CIAT has been effectively applied in processes like the aza-Michael addition. researchgate.net A notable application involves the conjugate addition of chiral amino alcohols to aroylacrylic acids, which, through a reversible Michael-type addition, allows for equilibration catalyzed by a base. lookchem.com The desired diastereomer selectively crystallizes from the solution, driving the equilibrium towards its formation. lookchem.com This leads to high diastereomeric ratios (dr ≥ 96:4). researchgate.net Subsequent chemical modifications can then yield the target homophenylalanine derivative. researchgate.net While direct application to this compound is not explicitly detailed, the methodology is robust for various N-functionalized homophenylalanine derivatives and could be adapted by using a precursor containing the 4-chlorophenyl moiety. lookchem.com

A study on aza-Michael additions of 4-aroylpent-4-enoic acids, including a chloro-substituted variant, with (R)-phenylglycinol led to piperidin-2-ones that selectively crystallize with high diastereomeric purity, serving as key intermediates for derivatives like 3-benzylpiperidines. researchgate.net This demonstrates the principle's applicability to chloro-substituted aromatic systems within a CIAT framework.

Catalytic Asymmetric Hydrogenation of Olefinic Precursors

Catalytic asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing direct access to chiral compounds from prochiral olefins. nobelprize.org For the synthesis of homophenylalanine derivatives, this method typically involves the hydrogenation of (Z)-2-acetamido-4-phenylcrotonate or similar dehydroamino acid precursors. researchgate.net

The choice of chiral ligand is critical for achieving high enantioselectivity. Rhodium complexes with chiral diphosphine ligands, such as DPAMPP, have been successfully used. researchgate.net The mechanism involves the coordination of the olefinic substrate to the chiral metal complex, followed by the oxidative addition of hydrogen and subsequent stereoselective transfer to the double bond. nobelprize.org L-Homophenylalanine has been synthesized with high enantiomeric excess (95.7% ee, >99% ee after recrystallization) using this approach. researchgate.net

To synthesize the (R)-enantiomer, one would typically use the opposite enantiomer of the chiral ligand or a different class of ligand designed to induce the desired stereochemistry. The presence of a chloro-substituent on the phenyl ring is generally well-tolerated in these hydrogenations, making this a viable route to this compound from its corresponding olefinic precursor. dicp.ac.cn

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Amino Acid Synthesis

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| (Z)-2-acetamido-4-phenylcrotonate | Rh-DPAMPP | L-Homophenylalanine | 95.7% | researchgate.net |

| α,β-Dehydroaminophosphinates | Rhodium complex 28 | α-Amino-C-phosphinates | 81-87% | nih.gov |

| 4-Aryl substituted 2-hydroxypyrimidines | Pd-catalyst | Chiral cyclic ureas | Excellent | dicp.ac.cn |

Stereoselective Formation of Carbon-Carbon Bonds in Homophenylalanine Scaffolds

The creation of the C-C bond that forms the homophenylalanine backbone is a key strategic step that can be rendered stereoselective. escholarship.org This can be achieved through various means, including the alkylation of chiral enolates or the use of enzymatic catalysts.

One powerful approach is the Ireland-Claisen rearrangement, a method known for its predictable stereochemical outcome. escholarship.org Protein-based catalysts, such as engineered 5-carboxymethylproline synthases from the crotonase superfamily, have also been developed to control trisubstituted enolate intermediates for stereocontrolled C-C bond formation. nih.gov Furthermore, PLP-dependent enzymes can be utilized for asymmetric C-C bond formation, demonstrating high efficiency and stereoselectivity for synthesizing non-canonical amino acids. rsc.orgnih.gov

Additions to N-tert-butanesulfinyl imines represent another robust method. The addition of organometallic reagents, such as Grignard reagents, to N-tert-butanesulfinyl aldimines can proceed with high diastereoselectivity, providing a direct route to protected amino acid derivatives like homophenylalanine. escholarship.org

Chiral Auxiliary and Organocatalytic Strategies for Homophenylalanine Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed. wikipedia.org This strategy is widely used in amino acid synthesis.

Chiral Auxiliaries: Oxazolidinones, pseudoephedrine amides, and N-tert-butanesulfinamide are common auxiliaries. escholarship.orgwikipedia.org For instance, alkylation of a glycine enolate equivalent attached to an Evans oxazolidinone auxiliary with 4-chlorobenzyl bromide would be a standard approach. The bulky auxiliary shields one face of the enolate, directing the electrophile to the opposite face. Subsequent hydrolysis removes the auxiliary to yield the desired amino acid. nih.gov Similarly, N-tert-butanesulfinyl imines serve as excellent electrophiles for the addition of various nucleophiles, with the sulfinyl group directing the stereochemical outcome. escholarship.orgnih.gov

Organocatalysis: Organocatalysis avoids the use of metals and often relies on small chiral organic molecules to catalyze asymmetric transformations. The enantioselective Strecker reaction, which produces α-amino nitriles, can be catalyzed by chiral amides or guanidinium (B1211019) salts. researchgate.netacs.org These nitriles are then hydrolyzed to the corresponding α-amino acids. This method has been used to synthesize D-homophenylalanine, and by selecting the appropriate catalyst enantiomer, the (R)-enantiomer could be targeted. researchgate.net Another approach involves the combination of photoredox and enamine catalysis for the enantioselective alkylation of a dipeptide. ineosopen.org

Conventional and Contemporary Chemical Synthesis Routes

Alongside advanced stereoselective methods, more traditional and modern synthetic routes are employed to construct the core structure of homophenylalanine derivatives.

Friedel-Crafts Acylation for Aryl-Keto Homophenylalanine Intermediates

The Friedel-Crafts acylation is a classic method for forming aryl ketones and is a key step in many syntheses of homophenylalanine derivatives. nih.govchemistrysteps.com This reaction typically involves the acylation of an aromatic ring (like chlorobenzene) with an acyl donor in the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., TfOH). nih.govmdpi.com

In this context, a protected and activated aspartic acid or glutamic acid derivative, such as N-protected aspartic anhydride, can serve as the acylating agent. mdpi.comresearchgate.net The acylation of chlorobenzene (B131634) would produce an aryl-keto α-amino acid intermediate. researchgate.net This keto group can then be reduced to a methylene (B1212753) group (CH₂) via methods like Clemmensen or Wolff-Kishner reduction to complete the homophenylalanine side chain. This strategy offers a reliable way to introduce the 4-chlorophenyl group, although it requires subsequent steps to achieve the final structure. nih.govresearchgate.net

Table 2: Acyl-Donors for Friedel-Crafts Acylation in Aryl-Keto Amino Acid Synthesis

| Acyl-Donor | Aromatic Substrate | Catalyst | Intermediate Type | Reference |

| N-protected Aspartic Anhydride | Arenes (e.g., Chlorobenzene) | AlCl₃, TfOH | γ-Aryl-γ-keto-α-amino acid | mdpi.comresearchgate.net |

| β-Lactams | Arenes | TfOH | β-Amino aryl ketone | mdpi.com |

| N-Acylalanine Acid Chloride | Benzene | Lewis Acid | Aryl-keto derivative | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions in Homophenylalanine Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.netmdpi.com These reactions offer high functional group tolerance and are used extensively in the synthesis of complex molecules, including pharmaceuticals and unnatural amino acids. nih.govresearchgate.net

For the synthesis of this compound, a Suzuki-Miyaura coupling could be employed. This might involve coupling 4-chlorophenylboronic acid with a suitable chiral amino acid scaffold containing a leaving group (e.g., an iodide or triflate) at the appropriate position. For example, an enantiomerically pure precursor like 4(R)-(chloromethyl)-2-oxazolidinone can be converted into an organozinc reagent and then coupled with 4-chloro-iodobenzene under palladium catalysis. bioorg.org Alternatively, a one-pot process starting from a carbonyl derivative can produce a terminal alkene, which then undergoes a palladium-catalyzed cross-coupling reaction to build the desired structure. nih.gov This has been successfully applied to the synthesis of homophenylalanine. nih.gov

Multicomponent Reactions and Domino Sequences towards Homophenylalanine Analogs

Multicomponent reactions (MCRs) and domino (or cascade) sequences represent highly efficient strategies for the synthesis of complex molecules like homophenylalanine analogs from simple starting materials in a single operation. researchgate.netresearchgate.net These approaches are characterized by the formation of multiple chemical bonds in a sequential manner without the need to isolate intermediates, thereby increasing atom economy and reducing waste.

Several MCRs have been adapted for the synthesis of α-amino acid derivatives. For instance, the Ugi reaction, a four-component reaction, can assemble an α-acylaminoamide from an isocyanide, an acid, an amine, and a carbonyl compound. beilstein-journals.org This versatility allows for the introduction of diverse substituents, paving the way for the synthesis of a wide array of homophenylalanine analogs. beilstein-journals.org Another notable MCR is the Gewald reaction, which is utilized to construct aminothiophene carboxylates, key precursors for further functionalization. beilstein-journals.org

Domino sequences often involve a series of intramolecular or intermolecular transformations that can be triggered by a single event. These can include cycloadditions, rearrangements, and cyclizations. For example, a domino sequence might be initiated by an aza-Michael addition, followed by a diazo transfer and a 1,3-dipolar cycloaddition to create complex bicyclic amino acid structures. researchgate.netresearchgate.net The development of such sequences for homophenylalanine precursors often focuses on the stereoselective formation of the key carbon-carbon and carbon-nitrogen bonds.

Recent advancements have also focused on combining MCRs with other synthetic strategies. For example, an Ugi reaction can be followed by a subsequent cyclization, such as a Dieckmann condensation or a Buchwald-Hartwig amination, to generate cyclic amino acid derivatives. beilstein-journals.org These combined approaches offer a powerful toolkit for accessing structurally diverse and complex homophenylalanine analogs.

| Reaction Type | Key Features | Application in Amino Acid Synthesis |

| Ugi Reaction | Four-component reaction forming α-acylaminoamides. beilstein-journals.org | Synthesis of diverse acyclic and cyclic α-amino acid derivatives. beilstein-journals.org |

| Gewald Reaction | Forms aminothiophene carboxylates. beilstein-journals.org | Access to precursors for functionalized amino acids. beilstein-journals.org |

| Domino Sequences | Multiple bond-forming reactions in one pot. researchgate.netresearchgate.net | Construction of complex and bicyclic amino acid scaffolds. researchgate.netresearchgate.net |

Stereoselective Halogenation and Elimination Reactions for Chlorinated Amino Acid Scaffolds

The introduction of a halogen atom, such as chlorine, into an amino acid scaffold requires precise control of stereochemistry, which can be achieved through various stereoselective halogenation and elimination reactions. thieme-connect.comresearchgate.net These methods are crucial for the synthesis of compounds like this compound.

Stereoselective Halogenation:

Electrophilic halogenation is a common method for introducing halogens. thieme-connect.com The stereoselectivity of these reactions can be controlled by using chiral auxiliaries, organocatalysts, or chiral halogenating reagents. thieme-connect.com For instance, the use of chiral ammonium (B1175870) salt ion pairing catalysts has been shown to be effective in the asymmetric α-halogenation of carbonyl compounds. acs.org The choice of halogenating agent is also critical; reagents like N-chlorosuccinimide (NCS) are frequently employed. The reaction conditions, including the solvent and base, can be optimized to achieve high levels of enantioselectivity. acs.org

Stereoselective Elimination:

Elimination reactions are often used to introduce unsaturation in amino acid derivatives, which can then be further functionalized. stanford.edu A stereospecific elimination method to form dehydroamino acids from β-hydroxyamino acid derivatives has been developed. stanford.edu This process often involves the formation of a cyclic intermediate, such as a sulfamidite, which then undergoes an anti-periplanar elimination to yield the dehydroamino acid with high stereoselectivity. stanford.edu The geometry of the resulting double bond is dictated by the stereochemistry of the starting β-hydroxyamino acid. stanford.edu This approach allows for the synthesis of either the (E) or (Z) isomer of the dehydroamino acid. stanford.edu

The combination of stereoselective halogenation and elimination reactions provides a powerful strategy for the synthesis of complex chlorinated amino acid scaffolds. For example, a stereoselectively halogenated intermediate can undergo a controlled elimination to introduce a double bond at a specific position, which can then be further manipulated to achieve the desired final product.

| Method | Description | Key Reagents/Catalysts |

| Asymmetric Electrophilic Halogenation | Introduction of a halogen atom at a stereocenter using a chiral catalyst. acs.org | Chiral ammonium salts, N-halosuccinimides (e.g., NCS). acs.org |

| Stereospecific Elimination | Formation of a double bond with defined stereochemistry from a chiral precursor. stanford.edu | β-hydroxyamino acids, cyclic sulfamidites. stanford.edu |

Protecting Group Strategies in the Synthesis of this compound

The synthesis of this compound, like that of other amino acids and peptides, relies heavily on the use of protecting groups to mask the reactive amino and carboxyl functionalities. spcmc.ac.inlibretexts.org This ensures that reactions occur at the desired positions and prevents unwanted side reactions. The choice of protecting groups is critical and is guided by the principles of orthogonal protection, where one group can be removed selectively in the presence of others. peptide.com

N-Terminal Protection with Boc and Fmoc Groups

The amino group of the amino acid is typically protected as a carbamate. The two most common N-terminal protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. spcmc.ac.inlibretexts.org

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.orgjkchemical.com This protection is stable to a wide range of reaction conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). spcmc.ac.inlibretexts.org

The Fmoc group is introduced by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or a similar reagent. libretexts.org The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. spcmc.ac.inlibretexts.org

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition |

| Boc | tert-butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) spcmc.ac.inlibretexts.org |

| Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc-Cl | Mild base (e.g., Piperidine) spcmc.ac.inlibretexts.org |

Carboxyl Group Protection and Deprotection Methodologies

The carboxyl group of the amino acid must also be protected to prevent it from reacting during peptide coupling or other transformations. spcmc.ac.in A common strategy is to convert the carboxylic acid into an ester. spcmc.ac.inlibretexts.org

Esterification: Simple alkyl esters, such as methyl or ethyl esters , can be formed by reacting the amino acid with the corresponding alcohol under acidic conditions. spcmc.ac.in However, their removal often requires alkaline hydrolysis, which can sometimes lead to racemization. spcmc.ac.in

Benzyl (B1604629) esters are a popular choice as they can be cleaved by catalytic hydrogenolysis (H₂/Pd), a mild condition that generally does not affect other protecting groups like Boc or Fmoc. spcmc.ac.ingcwgandhinagar.com

Tert-butyl esters are also widely used. They are stable to many reaction conditions but can be removed with acid, similar to the Boc group. spcmc.ac.in

Phenacyl esters are stable to acid and can be cleaved under specific conditions, such as with sodium thiophenoxide. rsc.org

| Protecting Group | Introduction Method | Deprotection Method |

| Methyl/Ethyl Ester | Reaction with alcohol and acid. spcmc.ac.in | Alkaline hydrolysis. spcmc.ac.in |

| Benzyl Ester | Reaction with benzyl alcohol. spcmc.ac.in | Catalytic hydrogenolysis (H₂/Pd). spcmc.ac.ingcwgandhinagar.com |

| Tert-butyl Ester | Reaction with isobutene and acid. spcmc.ac.in | Treatment with acid (e.g., TFA). spcmc.ac.in |

| Phenacyl Ester | Reaction with phenacyl bromide. rsc.org | Sodium thiophenoxide. rsc.org |

Applications in Medicinal Chemistry and Peptide Science

Integration into Peptides and Peptidomimetics

The incorporation of unnatural or non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to overcome the inherent limitations of natural peptide-based drugs, such as poor metabolic stability and low bioavailability. (R)-4-Chloro-homophenylalanine is one such amino acid whose unique structural features are exploited in peptide science.

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded by the genetic code for protein synthesis. wikipedia.org Its structure is derived from the proteinogenic amino acid L-phenylalanine but with two key modifications: the extension of the alkyl chain by one methylene (B1212753) group (making it a "homo" analog) and the substitution of a chlorine atom at the para-position of the phenyl ring. nih.govebi.ac.uk

In peptide design, these features offer several advantages:

Enhanced Stability: The presence of the unnatural homophenylalanine backbone can confer resistance to degradation by proteases and peptidases, which are enzymes evolved to recognize and cleave peptide bonds between natural amino acids.

Increased Lipophilicity: The chlorine atom on the phenyl ring increases the lipophilicity of the amino acid side chain. When incorporated into a peptide, this can enhance its ability to cross cell membranes.

Structural Probing: The chlorine atom serves as a useful probe for studying peptide-receptor interactions. Its specific size and electronic properties can lead to unique interactions within a binding pocket, such as halogen bonding or altered hydrophobic contacts.

The process of incorporating such specialized amino acids into a peptide chain is typically achieved through synthetic methods like Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.orgnih.gov In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support, allowing for precise control over the sequence and the inclusion of unnatural residues. beilstein-journals.orgmdpi.com

The structural benefits of this compound make it an attractive building block for developing novel peptide-based therapeutics. By replacing a natural amino acid, such as phenylalanine or tyrosine, with this analog, chemists can create peptides with improved therapeutic properties, including enhanced potency, selectivity, and metabolic stability.

While specific, named therapeutics containing this exact residue are not broadly documented in publicly available literature, its parent structure, L-homophenylalanine, is a well-established precursor in the synthesis of major pharmaceutical drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net These drugs are critical in managing hypertension. researchgate.net The principles guiding the use of homophenylalanine in these drugs are directly applicable to its chlorinated analog. The incorporation of this compound into peptide analogs of hormones, neurotransmitters, or enzyme substrates is a rational strategy to create new drug candidates with fine-tuned biological activity. For instance, its inclusion in a peptide antibiotic could enhance its efficacy or spectrum of activity. nih.gov

| Therapeutic Strategy | Rationale for Incorporating this compound | Potential Therapeutic Area |

| Enzyme Inhibition | The 4-chlorophenyl group can occupy hydrophobic pockets in an enzyme's active site, potentially increasing binding affinity. | Hypertension, Cancer |

| Receptor Antagonism | The modified side chain can alter the peptide's conformation to favor binding to a receptor without activating it. | Pain, Inflammation |

| Metabolic Stabilization | The unnatural backbone prevents enzymatic degradation, prolonging the peptide's half-life in the body. | Diabetes, Hormonal Disorders |

Peptides are often highly flexible molecules, which can be a disadvantage for drug development as it may lead to binding with multiple targets (poor selectivity) and a loss of energy (entropy) upon binding to the desired target. Introducing conformational restraints can pre-organize the peptide into its bioactive shape, enhancing both potency and selectivity.

The bulky 4-chlorophenyl group of this compound can act as a conformational restraint. The steric hindrance imposed by the side chain can limit the rotational freedom of the peptide backbone in its vicinity. This can induce or stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for molecular recognition and biological activity. By locking a portion of the peptide into a defined geometry, the entropic penalty of binding to its biological target is reduced, which can lead to a significant increase in binding affinity.

Precursor Chemistry for Bioactive Derivatives

Beyond its direct integration into peptides, this compound is a valuable chiral starting material for the synthesis of a wide range of smaller, bioactive molecules. Its stereocenter, amino group, carboxylic acid, and functionalized aromatic ring provide multiple points for chemical modification.

Homophenylalanine and its derivatives are key components in the structure of several successful enzyme inhibitors. researchgate.net The most prominent examples are ACE inhibitors, which are used to treat high blood pressure and heart failure. researchgate.netscispace.com this compound can serve as a precursor for analogs of these drugs.

In a typical synthetic route, the amino and carboxyl groups of this compound are chemically modified to form amide or ester linkages with other chemical fragments, building up the final inhibitor molecule. nih.gov The 4-chlorophenyl side chain often serves as a crucial pharmacophoric element that interacts directly with a hydrophobic pocket in the enzyme's active site, anchoring the inhibitor and contributing to its potency.

| Enzyme Target | Inhibitor Class | Role of the Homophenylalanine Moiety |

| Angiotensin-Converting Enzyme (ACE) | ACE Inhibitors | The homophenylalanine side chain mimics the side chain of phenylalanine in the natural substrate (Angiotensin I), binding to the S1 hydrophobic pocket of the enzyme. researchgate.netscispace.com |

| Neutral Endopeptidase (NEP) | NEP Inhibitors | Similar to ACE inhibitors, the side chain engages with hydrophobic regions of the active site to enhance binding affinity. researchgate.net |

| Acetylcholinesterase (AChE) | AChE Inhibitors | The aromatic ring can participate in π-π stacking interactions within the enzyme's active site gorge. nih.gov |

The principles used to design enzyme inhibitors also apply to the development of receptor modulators (agonists or antagonists). The specific structure of this compound makes it a valuable scaffold for creating ligands that can selectively bind to and modulate the activity of various cellular receptors. nih.gov

The design process often involves using the amino acid as a central scaffold. The 4-chlorophenyl group can be oriented to fit into a specific hydrophobic pocket within the receptor's binding site. The chlorine atom itself can participate in favorable halogen bonding interactions, potentially increasing affinity and selectivity for the target receptor over others. The amine and carboxylate groups provide convenient handles for synthetic elaboration, allowing for the attachment of other pharmacophoric groups to optimize interactions with other parts of the receptor. nih.gov This modular approach enables the systematic exploration of the chemical space around a target receptor to develop potent and selective modulators for therapeutic use.

Development of Halogenated Unnatural Amino Acid Probes

The incorporation of halogenated unnatural amino acids into peptides is a powerful strategy for developing molecular probes to study biological processes. The introduction of a halogen atom, such as chlorine, into the structure of an amino acid can serve multiple purposes. The chlorine atom in this compound, for instance, can act as a useful spectroscopic marker. Its presence can influence the local electronic environment, potentially allowing for detection through techniques like NMR spectroscopy.

Furthermore, the chloro group can be exploited for its ability to form halogen bonds, a type of non-covalent interaction that can influence molecular recognition and binding affinity. By strategically placing a halogenated residue within a peptide sequence, researchers can probe the binding pockets of proteins and enzymes. The specific interactions of the halogen atom can provide valuable insights into the structure-activity relationships of peptide-protein complexes.

While the concept is well-established, specific studies detailing the use of this compound as a probe are not prevalent in the scientific literature. However, the general methodology for creating such probes involves the site-specific incorporation of the unnatural amino acid into a peptide sequence. This is typically achieved through solid-phase peptide synthesis (SPPS), where the Fmoc-protected derivative of this compound would be used as a building block. Once synthesized, these modified peptides can be used in various biophysical and biochemical assays to investigate their interactions with biological targets.

Table 1: Potential Applications of Halogenated Unnatural Amino Acid Probes

| Application Area | Description | Potential Role of this compound |

| NMR Spectroscopy | The chlorine atom can induce changes in the chemical shifts of nearby nuclei, providing structural information. | Serve as an NMR-active label to probe peptide conformation and binding. |

| X-ray Crystallography | The electron-dense chlorine atom can aid in solving the phase problem in X-ray crystallography. | Facilitate the structure determination of peptide-protein complexes. |

| Binding Affinity Studies | The chloro group can participate in halogen bonding, potentially enhancing binding affinity and specificity. | Modulate the binding properties of a peptide to its target receptor or enzyme. |

| Enzyme Mechanism Probes | The electronic properties of the chlorinated aromatic ring can influence enzymatic reactions. | Investigate the catalytic mechanisms of enzymes that recognize phenylalanine-like substrates. |

Incorporation into Complex Natural Product Analogs

The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aimed at improving the therapeutic properties of naturally occurring compounds. The incorporation of unnatural amino acids, including halogenated ones like this compound, into these analogs can lead to compounds with enhanced stability, altered conformation, and improved biological activity.

The presence of a chlorine atom on the phenyl ring of homophenylalanine can significantly impact the lipophilicity and metabolic stability of a peptide or natural product. Increased lipophilicity can improve membrane permeability, while the carbon-chlorine bond is often more resistant to enzymatic degradation compared to a carbon-hydrogen bond. These modifications can lead to drug candidates with better pharmacokinetic profiles.

The general approach to incorporating this compound into a complex natural product analog would depend on the structure of the parent compound. If the natural product is a peptide, solid-phase or solution-phase peptide synthesis methodologies can be employed. For non-peptidic natural products, the synthesis would involve incorporating the amino acid as a building block in a multi-step total synthesis.

Despite the clear potential, the scientific literature does not provide specific examples of the incorporation of this compound into complex natural product analogs. The exploration of this compound in the context of natural product modification remains an area for future research.

Table 2: Rationale for Incorporating Halogenated Amino Acids into Natural Product Analogs

| Rationale | Effect of Halogenation | Potential Advantage for Analogs |

| Increased Potency | Altered electronic and steric properties can lead to enhanced binding to the biological target. | Development of more effective therapeutic agents. |

| Improved Metabolic Stability | The C-Cl bond can be more resistant to enzymatic cleavage than a C-H bond. | Increased in vivo half-life and duration of action. |

| Enhanced Lipophilicity | The presence of a halogen atom generally increases the lipophilicity of a molecule. | Improved absorption and distribution in the body. |

| Conformational Control | The steric bulk and electronic nature of the halogen can influence the preferred conformation of the molecule. | Optimization of the bioactive conformation for target binding. |

Biochemical and Mechanistic Research Utilizing R 4 Chloro Homophenylalanine

Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms

The unique structure of (R)-4-chloro-homophenylalanine can be utilized to probe the active sites of enzymes, providing insights into their substrate specificity and catalytic mechanisms. By attempting to use this UAA as a substrate for various enzymes, researchers can map the steric and electronic constraints of an enzyme's active site.

For instance, enzymes involved in the biosynthesis of aromatic amino acids or their analogues, such as aminotransferases or synthetases, could be tested for their ability to recognize and process this compound. A comparative kinetic analysis with natural substrates like phenylalanine or tyrosine would reveal the impact of the additional methylene (B1212753) group and the chloro-substituent on substrate binding and turnover.

Detailed Research Findings:

In a hypothetical study, the kinetic parameters of a phenylalanine-metabolizing enzyme could be determined with this compound as a potential substrate. The Michaelis constant (K_m) would indicate the binding affinity of the enzyme for the UAA, while the maximum velocity (V_max) would reflect the catalytic efficiency. A significantly higher K_m value compared to the natural substrate would suggest that the larger size or the electronic nature of the chloro-group of this compound hinders its optimal binding in the active site. Conversely, a comparable K_m but a much lower V_max would imply that while the UAA can bind, its orientation or electronic properties are not conducive to efficient catalysis.

| Substrate | K_m (μM) | V_max (μmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| L-Phenylalanine | 50 | 100 | 83.3 | 1.67 x 10⁶ |

| This compound | 850 | 15 | 12.5 | 1.47 x 10⁴ |

This table presents hypothetical kinetic data for a phenylalanine-metabolizing enzyme, illustrating how the presence of the chloro-group and the extended side chain in this compound could decrease both binding affinity (higher K_m) and catalytic efficiency (lower k_cat) compared to the natural substrate.

Genetic Code Expansion and Protein Engineering with Unnatural Amino Acids

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of UAAs into proteins in living cells. This methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the UAA and its corresponding codon, typically a nonsense codon like the amber stop codon (UAG).

The incorporation of this compound into a target protein would proceed via the following steps:

Design and Evolution of an Orthogonal Synthetase: An aminoacyl-tRNA synthetase from a different organism (e.g., from an archaeon for use in E. coli) is mutated to specifically recognize this compound instead of its natural amino acid substrate.

Co-expression: The engineered synthetase, its cognate orthogonal tRNA (mutated to recognize the UAG codon), and the target protein gene (containing a UAG codon at the desired incorporation site) are co-expressed in a host organism.

Supplementation: this compound is added to the growth medium, making it available for the engineered synthetase to charge onto the orthogonal tRNA.

Translation and Incorporation: During protein synthesis, the ribosome encounters the UAG codon and, instead of terminating translation, incorporates this compound, yielding a full-length, modified protein.

This approach would enable the production of proteins containing this compound at any desired position, opening up avenues for detailed structural and functional studies.

Structural and Functional Studies of Modified Biomacromolecules

The site-specific incorporation of this compound can serve as a powerful tool for elucidating the structure and function of proteins and other biomacromolecules. The chlorine atom can act as a heavy atom for X-ray crystallography, aiding in phase determination and structure solution. Furthermore, the unique chemical properties of this UAA can be exploited to probe protein environments and interactions.

Detailed Research Findings:

If this compound were incorporated into a protein of interest, its impact on protein stability could be assessed using techniques like circular dichroism (CD) spectroscopy or differential scanning fluorimetry. The melting temperature (T_m) of the modified protein would be compared to the wild-type protein. An increase in T_m would suggest that the UAA contributes to stabilizing the protein structure, possibly through favorable hydrophobic or halogen bonding interactions.

| Protein Variant | Position of Incorporation | Melting Temperature (T_m) (°C) | Change in T_m (°C) |

|---|---|---|---|

| Wild-Type | - | 65.2 | - |

| Phe45 -> (R)-4-Cl-hPhe | 45 (Buried Core) | 68.5 | +3.3 |

| Tyr82 -> (R)-4-Cl-hPhe | 82 (Solvent Exposed) | 64.8 | -0.4 |

This hypothetical data illustrates that incorporating this compound into the hydrophobic core of a protein might enhance its thermal stability, whereas surface exposure could have a negligible or slightly destabilizing effect.

Functionally, the incorporation of this UAA could be used to probe protein-protein or protein-ligand interactions. The chlorine atom provides a unique spectroscopic handle that can be monitored by techniques like NMR spectroscopy to detect changes in the local environment upon binding events.

Analysis of Halogen Bonding Interactions in Biological Systems

Halogen bonds are noncovalent interactions between a halogen atom (acting as a Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom). These interactions are directional and can be surprisingly strong, playing a significant role in molecular recognition and protein stability. The chlorine atom in this compound is capable of forming such halogen bonds, making this UAA an excellent probe for studying these interactions in a biological context.

By incorporating this compound at specific sites within a protein, researchers can investigate the contribution of halogen bonds to protein structure and function. For example, placing this UAA in a position where the chlorine atom can interact with a backbone carbonyl oxygen or the side chain of a residue like serine, threonine, or aspartate could lead to a measurable increase in protein stability.

Detailed Research Findings:

A hypothetical study could involve incorporating this compound into a protein at a site adjacent to a potential halogen bond acceptor. The structure of the modified protein would then be determined by X-ray crystallography to confirm the presence of the halogen bond. The geometry of the interaction (the C-Cl•••O angle and the Cl•••O distance) would be measured to assess its strength and directionality.

| Interaction Pair | Distance (Å) | C-Cl•••Acceptor Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| (R)-4-Cl-hPhe ••• O=C (Backbone) | 3.1 | 165 | -2.5 |

| (R)-4-Cl-hPhe ••• O-H (Serine) | 3.2 | 160 | -2.1 |

This table provides plausible geometric parameters and interaction energies for halogen bonds formed by this compound within a protein, as might be determined by high-resolution crystallography and computational modeling.

These studies would not only provide fundamental insights into the nature of halogen bonding in biological systems but also offer a strategy for the rational design of more stable and functional proteins.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Elucidation of Structure and Purity

Spectroscopy provides a detailed view of the molecular architecture of (R)-4-Chloro-homophenylalanine, from its atomic connectivity to the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the diastereotopic protons of the methylene (B1212753) group adjacent to the ring, the methine proton at the chiral center, and the protons of the amine group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carboxyl carbon, the carbons of the 4-chlorophenyl ring, the chiral methine carbon, and the methylene carbons of the extended side chain.

While standard NMR can confirm the constitution of the molecule, assigning the absolute (R) configuration typically requires more advanced methods. This can be achieved by using chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers, or through advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy on a suitable derivative. Studies on the conformation of the related compound p-chloro-L-phenylalanine have been conducted using 270 MHz ¹H NMR, indicating the utility of this technique in analyzing the structural aspects of such molecules. ebi.ac.uk

Table 1: Expected NMR Data for 4-Chloro-homophenylalanine

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10-13 | 170-180 |

| Aromatic (C₆H₄) | 7.0-7.5 | 128-135 |

| Alpha-CH (to COOH) | 3.5-4.5 | 50-60 |

| Beta-CH₂ | 2.5-3.0 | 30-40 |

Note: The values in this table are estimations based on typical chemical shifts for the functional groups present and may vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and confirming its elemental composition. Soft ionization techniques are particularly useful as they often result in minimal fragmentation, allowing for clear observation of the molecular ion.

Molecular Mass Confirmation: The molecular formula for this compound is C₁₀H₁₂ClNO₂, corresponding to a molecular weight of 213.66 g/mol . chemicalbook.com Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 214.67 or a deprotonated molecule [M-H]⁻ at an m/z of about 212.65. High-resolution mass spectrometry, such as ESI-Quadrupole-Time-of-Flight (ESI-Q-TOF-MS), can determine the exact mass with high precision, further confirming the elemental composition. ub.edu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. xml-journal.net For a compound like this compound, characteristic fragmentation patterns would include the loss of the carboxyl group (a loss of 45 Da) and cleavage at various points along the amino acid side chain. While specific fragmentation data for this compound is not readily available, data for the closely related 4-Chloro-L-phenylalanine (MW 199.63) shows a precursor ion [M+H]⁺ at m/z 200.0473, which fragments to produce a top peak at m/z 154, corresponding to the loss of the formic acid group and ammonia (B1221849). nih.gov A similar fragmentation pathway would be expected for the homophenylalanine analogue.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | ~214.67 | Protonated parent molecule |

| [M-H]⁻ | ~212.65 | Deprotonated parent molecule |

| [M+H - H₂O]⁺ | ~196.66 | Loss of water |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The O-H stretch of the carboxylic acid would appear as a broad band, while the C=O stretch would be a sharp, strong peak. The N-H stretching of the amine group would also be evident. The aromatic ring gives rise to C-H and C=C stretching vibrations, and the C-Cl bond shows a characteristic absorption in the fingerprint region. globalresearchonline.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the phenyl ring and the carbon backbone of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 (broad) |

| Amine (N-H) | Stretch | 3400 - 3250 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Carboxylic Acid (C=O) | Stretch | 1725 - 1700 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Chromatographic Methods for Resolution and Quantification

Chromatographic techniques are paramount for separating this compound from its enantiomer and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. uma.es This analysis requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.

The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. For derivatives like Fmoc-4-chloro-L-β-homophenylalanine, purities of ≥98% as determined by HPLC have been reported. jk-sci.comchemimpex.com The method can be validated to be reproducible and accurate for quantitative determination. researchgate.net

Chiral chromatography is the technique that underpins the analytical determination of enantiomeric excess and is also used for the preparative separation of enantiomers. nih.govnih.gov The choice of the chiral stationary phase is critical for achieving successful separation.

Commonly used CSPs for separating amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., teicoplanin or vancomycin), and Pirkle-type phases. mdpi.comresearchgate.net For instance, various chiral phenylalanine derivatives have been successfully separated for HPLC analysis using columns like the Daicel Chiralcel OD-H. nih.gov The separation mechanism involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance between the enantiomers and the CSP. rsc.org By optimizing the mobile phase composition and other chromatographic parameters, baseline separation of (R)- and (S)-4-Chloro-homophenylalanine can be achieved, enabling both analytical quantification and isolation of the pure enantiomers.

Table 4: Typical Chiral HPLC Conditions for Amino Acid Derivative Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Daicel Chiralpak AD-H or Chiralcel OD-H | nih.govrsc.org |

| Mobile Phase | n-Hexane / Isopropanol mixtures (e.g., 95:5, 90:10) | nih.govrsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govrsc.org |

| Detection | UV at 254 nm | rsc.org |

Crystallographic Techniques for Absolute Configuration

The definitive determination of a chiral molecule's three-dimensional arrangement of atoms in space, known as its absolute configuration, is crucial in pharmacology and stereochemistry. For enantiopure compounds like this compound, crystallographic techniques, particularly single-crystal X-ray diffraction, stand as the most powerful methods for unambiguous assignment of stereochemistry. nih.gov

Single Crystal X-ray Diffraction Analysis

For chiral molecules, SCXRD can distinguish between enantiomers through the phenomenon of anomalous scattering (or resonant scattering). ed.ac.uk This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu While all atoms exhibit anomalous scattering, the effect is much more pronounced for heavier atoms. The presence of the chlorine atom in the this compound structure is particularly advantageous for determining its absolute configuration. mit.edu Heavier atoms like chlorine produce a sufficiently strong anomalous signal, which leads to measurable differences in the intensities of specific, symmetry-related reflections in the diffraction pattern (known as Bijvoet pairs). mit.eduresearchgate.net By analyzing these intensity differences, the correct absolute structure can be determined with high confidence, allowing for the unambiguous assignment of the (R) configuration at the chiral center. ed.ac.uk

While a specific crystal structure determination for this compound is not publicly available, the methodology is well-established for similar molecules. For instance, the crystal structure of a related compound, N-(fluorenylmethoxycarbonyl)-4-chloro-L-phenylalanine, has been determined, demonstrating the applicability of SCXRD to this class of compounds. nih.gov The process provides the definitive spatial arrangement of atoms, confirming the assigned stereochemistry without ambiguity. nih.gov

Principles of Absolute Configuration Determination by SCXRD

| Principle | Description | Relevance to this compound |

|---|---|---|

| X-ray Diffraction | X-rays are scattered by the electrons of the atoms in a crystal, producing a unique diffraction pattern based on the atomic arrangement. researchgate.net | Provides the fundamental data to determine the 3D molecular structure. |

| Anomalous Scattering | An inelastic interaction between X-ray photons and atomic electrons that causes phase shifts in the scattered X-rays. This effect breaks the inversion symmetry of diffraction patterns for non-centrosymmetric crystals. ed.ac.ukmit.edu | This phenomenon is the basis for distinguishing between the (R) and (S) enantiomers. |

| Bijvoet Pairs | Pairs of diffraction spots (reflections) that are related by inversion symmetry. In the presence of significant anomalous scattering, these pairs have slightly different intensities. researchgate.net | The measurement and comparison of the intensities of Bijvoet pairs allow for the determination of the correct enantiomeric form. |

| Heavy Atom Effect | The anomalous scattering effect is stronger for heavier atoms. mit.edu | The chlorine atom in the molecule provides a strong anomalous signal, enhancing the reliability and confidence of the absolute configuration assignment. mit.edu |

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These in silico methods complement experimental data by offering insights into conformational preferences, potential biological activity, and biochemical interactions, thereby guiding further research and development.

Quantum Mechanical Calculations and Molecular Dynamics Simulations for Conformational Analysis

Understanding the conformational landscape of a molecule is essential, as its three-dimensional shape dictates its physical properties and biological function. nih.gov Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are two primary computational methods used for this purpose. springernature.com

Quantum Mechanical (QM) Calculations , particularly those based on Density Functional Theory (DFT), provide highly accurate energy calculations for different molecular conformations. chemijournal.com For amino acids, these calculations can predict the relative stabilities of various rotamers (isomers formed by rotation around single bonds) and the energy barriers between them. rsc.org Studies on the closely related L-homophenylalanine have utilized DFT to investigate solid-state properties and determine pKa values, which are inherently linked to molecular conformation and charge distribution. rsc.org For this compound, QM methods could be used to analyze the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, predicting the most stable low-energy conformations in both vacuum and solution, the latter often simulated using a polarizable continuum model (PCM). researchgate.net

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of a molecule over time. rsc.org In an MD simulation, the molecule's atoms are treated as classical particles moving according to a force field—a set of equations that describe the potential energy of the system. By simulating the molecule's movement over nanoseconds or longer, researchers can observe conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. rsc.org This approach provides a statistical view of the conformational ensemble, revealing which shapes are most frequently adopted by the molecule under specific conditions (e.g., in aqueous solution at physiological temperature).

Computational Methods for Conformational Analysis

| Method | Principle | Information Gained for this compound |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Solves the electronic structure of the molecule to calculate accurate energies for specific, static conformations. chemijournal.com | Relative stability of different conformers, rotational energy barriers, optimized molecular geometry, partial atomic charges. rsc.org |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time based on a classical force field, exploring the conformational space available to the molecule. rsc.org | Dynamic behavior, preferred conformations in solution, intramolecular flexibility, interaction with solvent. |

Structure-Activity Relationship (SAR) and Pharmacophore Modeling for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a compound's chemical structure affect its biological activity. chemimpex.com For a molecule like this compound, SAR studies would involve the synthesis and biological testing of a series of derivatives. Potential modifications could include:

Altering the position or nature of the halogen on the phenyl ring (e.g., replacing chloro with fluoro or bromo).

Introducing other substituents onto the phenyl ring.

Modifying the carboxylic acid or amino groups.

Extending or constraining the aliphatic chain.

The goal is to identify which parts of the molecule are essential for its activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.

Pharmacophore modeling is a computational technique that complements SAR. nih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. grafiati.com Based on a set of active molecules, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual libraries for new compounds with different chemical scaffolds but the correct spatial arrangement of features, potentially leading to the discovery of novel and more potent derivatives. nih.gov

In Silico Prediction of Biochemical Properties and Interactions

In silico tools can predict a wide range of biochemical properties and potential molecular interactions before a compound is synthesized or tested in the lab. researchgate.net

Molecular Docking is a prominent technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. scienceopen.com The method involves computationally placing the ligand into the binding site in various orientations and conformations and scoring them based on their steric and energetic complementarity. asiapharmaceutics.info Docking studies can predict the preferred binding pose, estimate the binding affinity, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the target's active site. nih.govmdpi.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding.

Beyond docking, other computational models can predict a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, potential toxicity, and its likely spectrum of biological activities based on its chemical structure. Platforms like Way2Drug can analyze a structure and predict its probable biological targets and pharmacological effects, helping to prioritize compounds for further investigation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-Chloro-homophenylalanine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : this compound is typically synthesized via asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries like Evans oxazolidinones can direct stereochemistry during alkylation steps . Reaction temperature (e.g., −20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) critically affect enantiomeric excess (EE). Post-synthesis, chiral HPLC (e.g., Chiralpak® AD-H column) is recommended for purity validation, with mobile phases optimized for baseline separation of enantiomers .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-solubility profiling using a shake-flask method: dissolve the compound in buffers (pH 1–12) at 25°C, filter saturated solutions, and quantify via UV-Vis spectroscopy (λ_max ~254 nm). Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis or oxidation byproducts. Note that chloro-substituted phenylalanines exhibit reduced solubility in nonpolar solvents compared to unsubstituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across enzymatic assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Enzyme source : Compare activity using recombinant vs. native enzymes (e.g., tyrosine hydroxylase from rat liver vs. E. coli-expressed).

- Substrate concentration : Perform Michaelis-Menten kinetics to identify non-linear behavior at high [S].

- Buffer interference : Validate assays in HEPES vs. Tris buffers, as chloride ions may inhibit metalloenzymes.

Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can enantiomeric impurities in this compound impact pharmacokinetic modeling, and what analytical thresholds are acceptable?

- Methodological Answer : Even 1% (S)-enantiomer impurity can alter metabolic half-life due to differential interactions with CYP450 isoforms. Use chiral UPLC-MS/MS (LOQ ≤0.1%) to quantify impurities. For in vivo studies, apply population pharmacokinetic models to adjust for enantiomer-specific clearance rates. Regulatory guidelines (e.g., ICH Q6A) recommend ≤0.15% impurity for preclinical candidates .

Q. What computational methods predict the conformational flexibility of this compound in protein binding pockets?

- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models. Key parameters:

- Force fields : CHARMM36 or OPLS-AA for accurate side-chain torsion angles.

- Sampling : Replicate >100 ns simulations to capture rare rotameric states.

Pair with free-energy perturbation (FEP) to calculate ΔΔG of binding for chlorine-substituted vs. wild-type phenylalanine .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR spectral data for this compound in D₂O vs. DMSO-d₆?

- Methodological Answer : Solvent-induced shifts are common. In DMSO-d₆, intramolecular H-bonding between the carboxylic acid and amine groups reduces proton exchange, sharpening signals. In D₂O, rapid exchange broadens NH and COOH peaks. Always report solvent, temperature, and concentration (e.g., 10 mM in 90% H₂O/10% D₂O). Reference δ values to TMS or DSS, and confirm assignments via 2D COSY/HSQC .

Experimental Design Considerations

Q. What controls are essential when testing this compound in cell-based assays to avoid off-target effects?

- Methodological Answer : Include:

- Negative control : Unsubstituted phenylalanine to isolate chlorine’s electronic effects.

- Stereochemical control : (S)-4-Chloro-homophenylalanine to rule out enantiomer-specific toxicity.

- Solvent control : Match DMSO concentration (if used) to exclude vehicle artifacts.

Pre-treat cells with cycloheximide to confirm direct inhibition vs. downstream transcriptional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.